![molecular formula C27H38BF2N3O6 B605997 BDP FL-PEG5-propargyl CAS No. 2093197-93-2](/img/structure/B605997.png)
BDP FL-PEG5-propargyl
Overview
Description
BDP FL-PEG5-propargyl is a PEG-based PROTAC linker . It contains a reactive propargyl group and a hydrophilic PEG spacer arm . The propargyl group allows site-specific conjugation by Click Chemistry and is ideal for conjugation with antibodies, proteins, or probes . The hydrophilic PEG spacer arm can increase water solubility .
Synthesis Analysis
The propargyl group in BDP FL-PEG5-propargyl allows site-specific conjugation by Click Chemistry . This makes it ideal for conjugation with antibodies, proteins, or probes . The hydrophilic PEG spacer arm can increase water solubility .Molecular Structure Analysis
The molecular formula of BDP FL-PEG5-propargyl is C27H38BF2N3O6 . It has a molecular weight of 549.4 g/mol . The functional group is Alkyne and the fluorophores are BDP-FL .Chemical Reactions Analysis
The propargyl group in BDP FL-PEG5-propargyl allows site-specific conjugation by Click Chemistry . This makes it ideal for conjugation with antibodies, proteins, or probes .Physical And Chemical Properties Analysis
BDP FL-PEG5-propargyl has a molecular weight of 549.4 g/mol . It is soluble in DMSO, DMF, and DCM . It should be stored at -20°C .Scientific Research Applications
Fluorescent Reagent
BDP FL-PEG5-propargyl is a BDP FL linker . The BDP FL part of the compound is a fluorescent dye, which can be used as a fluorescent reagent in various scientific research applications .
Click Chemistry
The compound contains a reactive propargyl group . This group allows site-specific conjugation by Click Chemistry . Click Chemistry is a popular method for bioconjugation, and this compound can be used in any research application that requires this technique .
Conjugation with Antibodies
BDP FL-PEG5-propargyl is ideal for conjugation with antibodies . This makes it useful in research applications that involve the use of antibodies, such as immunoassays .
Conjugation with Proteins
Similarly, this compound can also be used for conjugation with proteins . This makes it valuable in protein research, including proteomics and protein engineering .
Conjugation with Probes
BDP FL-PEG5-propargyl can be used for conjugation with probes . This makes it useful in various types of probe-based research, such as fluorescence in situ hybridization (FISH) and other molecular biology techniques .
Increasing Water Solubility
The compound contains a hydrophilic PEG spacer arm . This arm can increase water solubility , making the compound more suitable for use in aqueous research applications .
Mechanism of Action
BDP FL-PEG5-propargyl is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Future Directions
properties
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38BF2N3O6/c1-4-10-35-12-14-37-16-18-39-19-17-38-15-13-36-11-9-31-27(34)8-7-24-5-6-25-21-26-22(2)20-23(3)32(26)28(29,30)33(24)25/h1,5-6,20-21H,7-19H2,2-3H3,(H,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLESDPNBDJRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCOCC#C)C=C3[N+]1=C(C=C3C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38BF2N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BDP FL-PEG5-propargyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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